(2S,5S)-hexane-2,5-diol

Biocatalysis Chiral diol production Dehydrogenase

Researchers requiring enantiopure (2S,5S)-hexane-2,5-diol for asymmetric synthesis often face mis-labeled enantiomers or meso contamination that compromise diastereomeric purity and downstream ligand performance. This product resolves these issues: - ≥99.0% purity (sum of enantiomers, GC) with enantiomeric ratio ≥99.5:0.5, confirmed by specific rotation [α]20/D +35±2° (c=9, CHCl3). - Consistent C2-symmetric scaffold for Me-DuPhos ligand synthesis, ensuring reproducible (R,R)-configuration in final phospholane catalysts. - Scalable Gre2p biocatalytic route supports multi-kilogram production, securing supply for ligand-manufacturing programs.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 34338-96-0
Cat. No. B014656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-hexane-2,5-diol
CAS34338-96-0
Synonyms[S-(R*,R*)]-2,5-Hexanediol;  1,3,4,6-Tetradeoxy-L-threo-hexitol;  (+)-2,5-Hexanediol;  (2S,5S)-(+)-Hexanediol;  (2S,5S)-Hexanediol;  (S,S)-2,5-Hexanediol; 
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CCC(C)O)O
InChIInChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyOHMBHFSEKCCCBW-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,5S)-Hexane-2,5-diol Provenance and Purity


(2S,5S)-Hexane-2,5-diol is an enantiopure C2-symmetric 1,4-diol (hexane-2,5-diol) with melting point 50–53 °C, specific rotation [α]20/D +35±2° (c=9, CHCl3), and commercial purity specifications of ≥99.0% (sum of enantiomers, GC) and enantiomeric ratio ≥99.5:0.5 . It is a white crystalline solid at room temperature used primarily as a chiral building block, a chiral auxiliary, and a direct precursor to privileged C2-symmetric phosphine ligands (e.g., Me-DuPhos) [1].

Chiral building block and C2-symmetric auxiliary for asymmetric synthesis.
Direct precursor to privileged phosphine ligands (e.g., Me-DuPhos).
Stereochemical-control study fit: ≥99.5:0.5 enantiomeric ratio reported.

Why Substitution Fails for (2S,5S)-Hexane-2,5-diol


Hexane-2,5-diol exists as three stereoisomers: the (2S,5S) and (2R,5R) enantiomers and the achiral meso form [1]. Direct substitution of the enantiomer reverses the chiral induction sense in asymmetric synthesis, while meso isomer contamination degrades diastereomeric purity and complicates downstream purification, as meso removal from racemic mixtures is inherently low-yielding [2]. Shorter-chain C2-diols (e.g., butane-2,3-diol) exhibit significantly lower lipase resolution enantioselectivity and altered coordination geometry in metal catalysts, precluding simple interchange.

This product
Substitute risk
Chirality
(2S,5S) single enantiomer
(2R,5R) enantiomer may reverse chiral induction sense; meso isomer may degrade diastereomeric purity.
Chain length
Hexane-2,5-diol (C6)
Shorter-chain C2-diols (e.g., butane-2,3-diol) may exhibit lower lipase resolution enantioselectivity and altered coordination geometry.
Enantiomeric purity
ee ≥99.5% reported
Lower ee (e.g., 98%) or opposite rotation may compromise downstream asymmetric synthesis outcomes.

Quantitative Evidence for (2S,5S)-Hexane-2,5-diol


Gre2p Dehydrogenase vs. Baker’s Yeast Productivity

Recombinant Gre2p dehydrogenase from Saccharomyces cerevisiae produces (2S,5S)-hexane-2,5-diol with >99.9% ee and >99.9% de at a volumetric productivity of 70 g L⁻¹ d⁻¹ . In contrast, the traditional whole-cell baker’s yeast process achieves only ~4 g L⁻¹ d⁻¹ with lower optical purity . The three-fold higher catalytic efficiency of Gre2p for diketone reduction over diol oxidation further ensures reaction selectivity [1].

Gre2p Productivity
Head-to-head
70 g L⁻¹ d⁻¹, >99.9% ee/de
Supports kilo-scale supply with minimal post-synthetic enrichment.
17.5-fold higher productivity vs. traditional baker's yeast process.
Biocatalysis Chiral diol production Dehydrogenase

Optical Rotation and Enantiomeric Ratio Benchmarks

The (2S,5S) enantiomer exhibits [α]20/D +35±2° (c=9, CHCl3) with enantiomeric ratio ≥99.5:0.5 by GC . The (2R,5R) enantiomer is commercially offered with lower optical purity (98% ee) and opposite rotation ([α]20/D -34.5) . This directly measurable difference prevents inadvertent interchange of enantiomers and ensures lot‑to‑lot consistency.

Optical Rotation
Data to verify
[α]20/D +35±2° vs. -34.5° (opposite enantiomer)
Enables enantiomer-identity review and procurement acceptance criteria.
Reported er ≥99.5:0.5; compare against supplier COA for lot-specific verification.
Chiral purity Quality control Optical rotation

Meso Isomer Removal: 2,5-Hexanediol vs. 2,4-Pentanediol

Isolation of racemic 2,5-hexanediol from a commercial dl/meso mixture via cyclic sulfite formation gives only 84% de and 37% yield, whereas the analogous procedure for 2,4-pentanediol achieves 92% de and 55% yield [1]. The lower yield and purity stem from the co‑reactivity of both meso and racemic isomers of 2,5-hexanediol toward SOCl₂, requiring an acidic rearrangement step that erodes both recovery and diastereomeric purity.

Meso Removal
Cross-study
84% de, 37% yield for 2,5-hexanediol
In-house meso separation may be economically unattractive; direct sourcing avoids yield penalty.
Compared to 92% de, 55% yield for 2,4-pentanediol under same cyclic sulfite method.
Meso isomer separation C2-symmetric diols Chiral procurement strategy

Lipase Resolution Enantioselectivity: 2,5-Hexanediol vs. 2,3-Butanediol

Candida antarctica lipase B (CAL‑B) catalyzed transesterification of 2,5‑hexanediol with S‑ethyl thiooctanoate yields (2S,5S)‑diol and (2R,5R)‑diester each with >99% ee . Under identical conditions, resolution of 2,3‑butanediol gives only 89% ee for the (R,R) enantiomer and 34% ee for the (S,S) enantiomer . The superior enantioselectivity for 2,5‑hexanediol is attributed to its longer, more flexible C2‑symmetric scaffold which better accommodates the enzyme active site.

Lipase Resolution
Head-to-head
CAL-B: >99% ee for 2,5-hexanediol
Supports economical chiral pool strategy via enzymatic resolution.
2,3-butanediol achieves only 34–89% ee under identical conditions; chain-length context matters.
Enzymatic resolution Lipase Chiral diol

Application Scenarios for (2S,5S)-Hexane-2,5-diol


Biocatalytic Manufacturing for Chiral Ligand Supply

The Gre2p‑based biocatalytic process achieves 70 g L⁻¹ d⁻¹ of enantiopure (2S,5S)‑hexane‑2,5‑diol, enabling cost‑effective, multi‑kilogram production for use as a precursor to Me‑DuPhos and other phospholane ligands in asymmetric hydrogenation . This route is now the standard for ensuring consistent supply at ligand‑manufacturing scale.

QC: Enantiomeric Identity by Specific Rotation

Procurement and QC laboratories can use the well‑established specific rotation ([α]20/D +35±2°, c=9 in CHCl3) and GC enantiomeric ratio (≥99.5:0.5) to rapidly confirm receipt of the correct enantiomer and reject mis‑labeled or low‑purity batches before they enter GMP or asymmetric synthesis workflows .

Chiral Auxiliary in Cuprate Additions

Acetals derived from (2S,5S)‑hexane‑2,5‑diol undergo diastereoselective reactions with cuprates, providing high diastereomeric excess in C–C bond formations . This application relies on the C2 symmetry and rigid acetal conformation of the (S,S) enantiomer, which cannot be reproduced with the (R,R) or meso forms.

Synthesis of Me-DuPhos and Dimethylpyrrolidine

(2S,5S)-Hexane-2,5-diol is the established starting material for preparing both (R,R)-2,5-dimethylpyrrolidine and the privileged ligand (R,R)-Me-DuPhos . Using the (2S,5S) enantiomer ensures the desired (R,R) configuration in the final ligand, which is essential for achieving high enantioselectivity in Rh‑catalyzed asymmetric hydrogenation reactions.

Application
Selection Property
Validation Focus
Biocatalytic ligand manufacturing
Enantiopure C2-symmetric diol scaffold
Productivity and ee/de batch consistency
QC enantiomeric identity
Specific rotation and enantiomeric ratio
Enantiomer-attribution review against COA
Chiral auxiliary in cuprate additions
C2-symmetric acetal conformation
Diastereomeric excess in C–C bond formation
Me-DuPhos and dimethylpyrrolidine synthesis
Enantiomer-specific ligand precursor
Enantioselectivity in Rh-catalyzed hydrogenation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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